Benzoylthiocholine Iodide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to benzoylthiocholine iodide involves innovative reactions with molecular iodine. For instance, the formation of benzo[c]thiophen-1-aminium iodide from the reaction of o-alkynylbenzothioamide with iodine showcases the potential for creating iodide salts through efficient reactions in less polar solvents, with the molecular structure analysis revealing a resonance structure in the N–C–S bond, highlighting its stability and distinctive chemical behavior (Matsumoto et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is significantly influenced by the reaction conditions and the presence of iodine. The study of 2-(2-alkynylphenyl)benz[d]imidazoles with molecular iodine, for example, leads to the construction of cyclic systems with iodine-iodine interaction included in halogen bonding, demonstrating the structural versatility and complexity these reactions can afford (Matsumoto et al., 2016).
Chemical Reactions and Properties
Reactions involving iodine and benzoylthioureas under solvent-free conditions have been highlighted, showing the decomposition into benzamides and thiobenzamides. This illustrates the potential for selective synthesis processes based on the electronic nature of substituents, offering insight into the reactivity and functional group transformations possible with benzoylthiocholine iodide derivatives (Nahakpam et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of benzoylthiocholine iodide were not identified, research on similar compounds suggests that these properties are closely tied to the molecular structure and the nature of halogen bonding present, as seen in the interaction of iodine with various organic frameworks. The physical properties such as melting points, solubility, and crystalline structure can be inferred to be influenced by these molecular interactions.
Chemical Properties Analysis
The chemical properties of benzoylthiocholine iodide-like compounds are characterized by their reactivity with iodine, showcasing a range of reactions from oxidative cyclization to iodination and carbonylation. These reactions not only highlight the versatile chemical nature of these compounds but also their potential utility in synthetic chemistry for creating complex molecules with high precision (Brand et al., 2011).
Scientific Research Applications
Colorimetric Sensors : A study by Bahtiar & Ginanjar (2022) demonstrated the use of CsPbBr3 nanocrystals in a colorimetric sensor to measure benzoyl peroxide (BPO) in wheat flour, indicating potential applications in food safety and health risk assessment Colorimetric Sensor for Measuring Bleaching Benzoyl Peroxide (BPO) Content in Wheat Flour Based on Perovskite CsPbBr3 Nanocrystal: A Preliminary Study.
Pharmaceutical Assays : Potassium iodate, a strong oxidizing agent, can be used in the assay of various pharmaceutical substances, suggesting possible relevance to benzoylthiocholine iodide in similar assays (Andrews, 1903) TITRATIONS WITH POTASSIUM IODATE.
Cardiac Muscle Effects : Singh & Williams (1970) researched the effects of amiodarone, a drug containing iodine, on cardiac muscle, indicating the relevance of iodine-containing compounds in cardiac applications The effect of amiodarone, a new anti‐anginal drug, on cardiac muscle.
Nanotube Functionalization : Ying et al. (2003) explored the use of free radicals generated by benzoyl peroxide for functionalizing carbon nanotubes, a technique potentially applicable to benzoylthiocholine iodide Functionalization of carbon nanotubes by free radicals.
Organic Iodine Chemistry : Research by Kotali (2005) and Zhdankin & Stang (2008) delved into the chemistry of polyvalent iodine, which could encompass the study of benzoylthiocholine iodide in various chemical transformations and its role as an oxidative reagent Hypervalent Iodine, Chemistry of polyvalent iodine.
Environmental and Health Impacts : Studies like those by Drewes et al. (2001) and Shelor & Dasgupta (2011) highlight the environmental occurrence and health impacts of iodinated compounds, which could be relevant in assessing the environmental and health implications of benzoylthiocholine iodide OCCURRENCE OF IODINATED X-RAY CONTRAST MEDIA IN DOMESTIC EFFLUENTS AND THEIR FATE DURING INDIRECT POTABLE REUSE, Review of analytical methods for the quantification of iodine in complex matrices.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVSJGEHWZOBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553325 | |
Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylthiocholine Iodide | |
CAS RN |
10561-14-5 | |
Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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